

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

physical and chemical properties

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Compound of Interest	
Compound Name:	5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Cat. No.:	B176341
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An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde**, a heterocyclic aldehyde of interest to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a solid, crystalline compound. While specific experimental data for this exact compound is limited in publicly available literature, the properties of closely related analogs provide valuable insights. The following tables summarize the available and predicted physicochemical data.

Table 1: General and Physicochemical Properties

Property	Value	Source/Notes
Molecular Formula	<chem>C5H5ClN2O</chem>	Calculated
Molecular Weight	144.56 g/mol	Calculated
Appearance	White to light yellow solid	Based on analogs[1]
Melting Point	Data not available for this specific compound. For the related 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the melting point is 145-148 °C.[1][2]	It is important to note that the substitution pattern significantly affects the melting point.
Boiling Point	Predicted: 340.0 ± 22.0 °C at 760 mmHg for the related 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]	Experimental data not available.
Density	Predicted: 1.3 ± 0.1 g/cm ³ for the related 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]	Experimental data not available.
Solubility	Good solubility in hot ethanol has been reported for a related compound.[4]	Generally soluble in common organic solvents.

Table 2: Spectroscopic Data (Predicted/Typical for related compounds)

Spectroscopy	Data
¹ H NMR	Expected signals for a methyl group (singlet), a pyrazole ring proton (singlet), and an aldehyde proton (singlet).
¹³ C NMR	Expected signals for the methyl carbon, pyrazole ring carbons, and the carbonyl carbon of the aldehyde.
IR (Infrared)	Characteristic absorption bands for C=O (aldehyde) stretching, C=N (pyrazole ring) stretching, and C-Cl stretching.

Chemical Reactivity and Stability

The reactivity of **5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde** is primarily dictated by the aldehyde functional group and the substituted pyrazole ring.

- Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, allowing for a variety of reactions such as condensation with amines to form Schiff bases, Knoevenagel condensation with active methylene compounds, and reduction to the corresponding alcohol.
- Pyrazole Ring: The chloro-substituted pyrazole ring can undergo nucleophilic aromatic substitution, although this may require forcing conditions. The pyrazole ring itself is generally stable to a range of reaction conditions.

The compound is expected to be stable under normal laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.

Experimental Protocols

Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic compounds like pyrazoles and is a viable route for the synthesis of the title

compound. The following is a representative protocol based on procedures for analogous compounds.[1][5]

Reaction Scheme:

1-methyl-1H-pyrazol-5(4H)-one + POCl_3 + DMF \rightarrow **5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde**

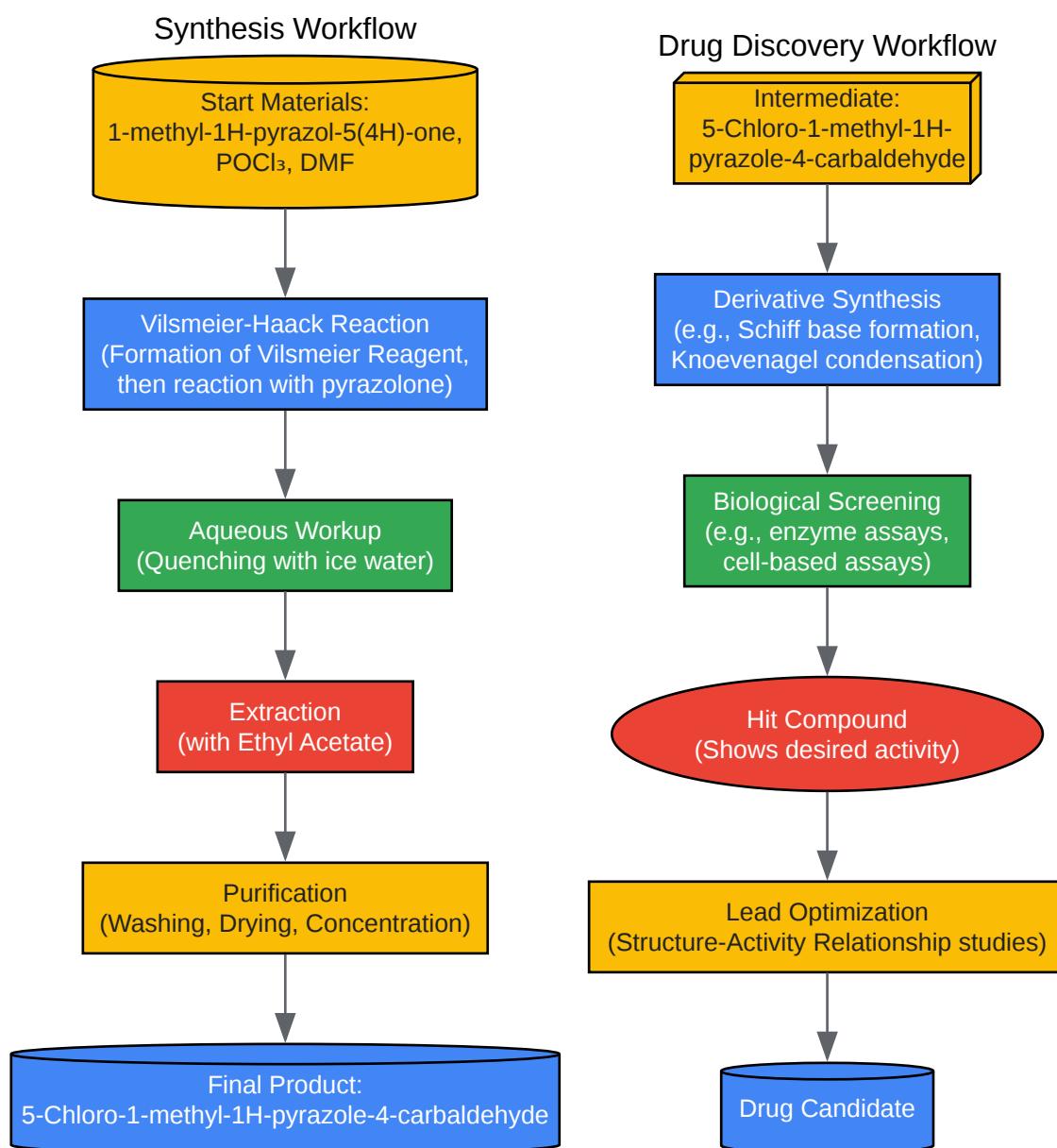
Materials:

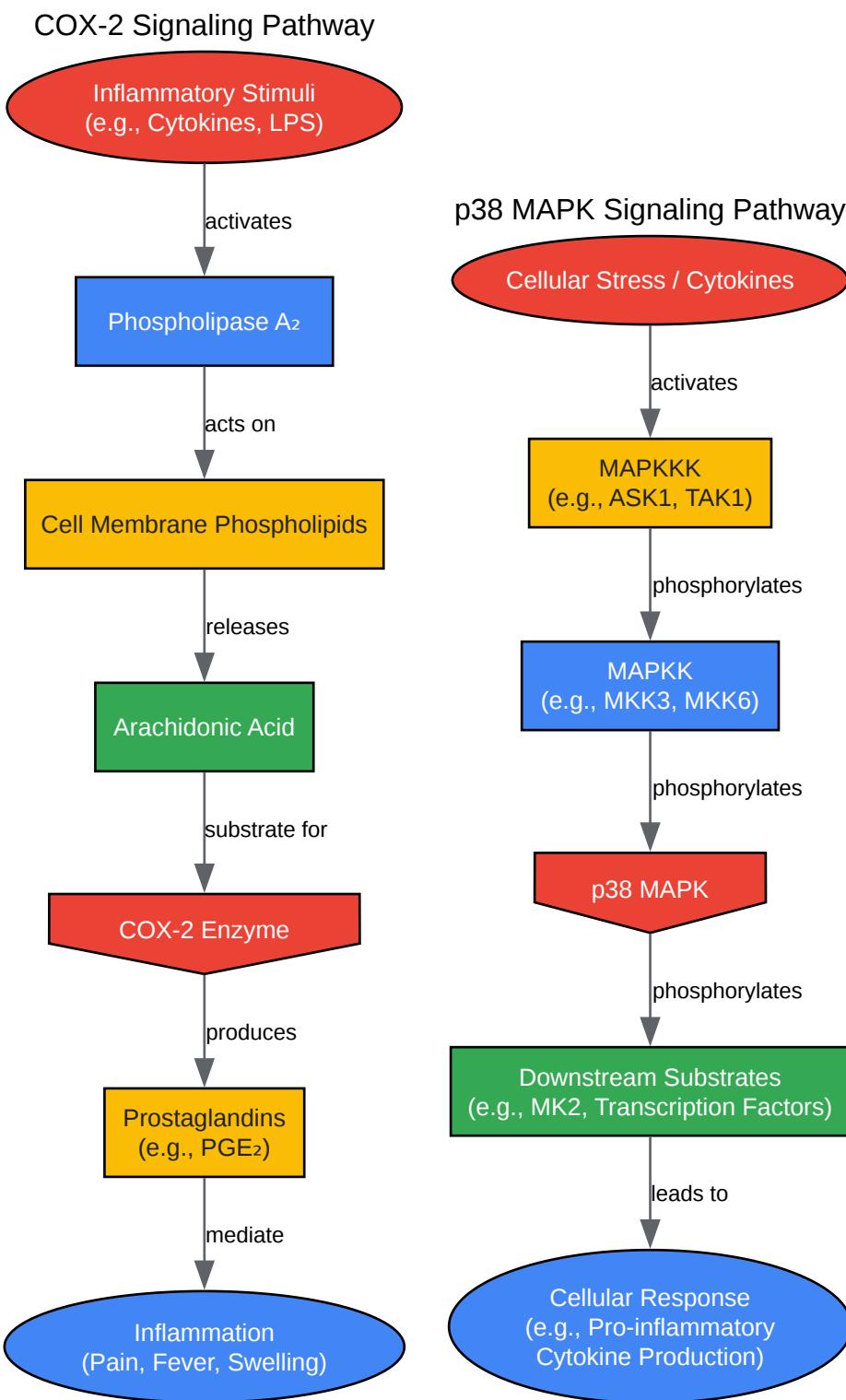
- 1-methyl-1H-pyrazol-5(4H)-one
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Ice
- Water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.
- After the addition is complete, add 1-methyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture.
- Once the addition is complete, slowly raise the temperature and heat the reaction mixture at 80-90 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.
- The crude product may precipitate out of the aqueous solution. If not, extract the aqueous layer with ethyl acetate.
- Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde**.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

A general workflow for the synthesis and purification is depicted below.



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